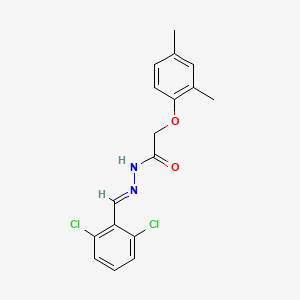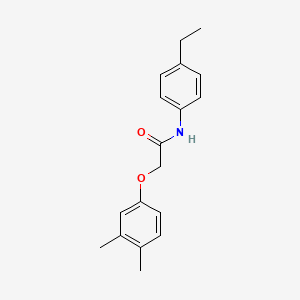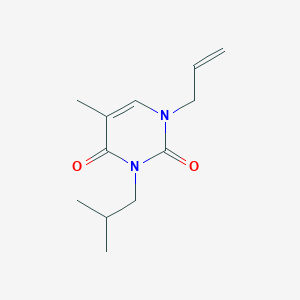![molecular formula C16H15N3O3S B5548811 5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5548811.png)
5-methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of dihydropyrimidine derivatives, including those similar to the specified compound, often involves the cyclization of precursor molecules under specific conditions. For example, Kolisnyk et al. (2015) described the synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, providing insights into the synthetic routes applicable to similar compounds (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structure of dihydropyrimidine derivatives is characterized by their unique spectral data, including 1H NMR, which provides critical insights into the arrangement of atoms within the molecule. The study by Kolisnyk et al. (2015) detailed the spectral characteristics of similar compounds, which are vital for understanding the molecular structure (Kolisnyk et al., 2015).
Chemical Reactions and Properties
Dihydropyrimidines undergo various chemical reactions that define their chemical properties. For instance, Clark and Hitiris (1984) explored the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into dipyrimidines, demonstrating the compound's reactivity and potential for creating diverse derivatives (Clark & Hitiris, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and handling of these compounds. Trilleras et al. (2009) provided insights into the crystalline structure of related pyrimidine derivatives, which is fundamental for understanding the physical characteristics of these compounds (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of dihydropyrimidine derivatives, including reactivity, stability, and interactions with other molecules, are defined by their chemical structure. Studies such as those by Gangjee et al. (2009), which explored the synthesis and potential antitumor agents among thieno[2,3-d]pyrimidines, highlight the importance of these properties in pharmaceutical applications (Gangjee et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
- Studies on heterocyclic compounds have demonstrated methods to convert 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis (Clark & Hitiris, 1984).
- The creation of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has been detailed, emphasizing the structural variations achievable within this chemical framework (Kolisnyk et al., 2015).
Antimicrobial Activity
- Research into the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives has identified compounds with significant activity against various bacterial strains, highlighting their potential as novel antimicrobial agents (Kolisnyk et al., 2015).
Biological Evaluation and Potential Applications
- A comprehensive study on thieno[2,3-d]pyrimidine derivatives assessed their antifungal activities, indicating the potential of these compounds in developing new antifungal treatments (Konno et al., 1989).
properties
IUPAC Name |
5-methyl-4-oxo-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-12-15(23-13(10)14(17)20)18-9-19(16(12)21)7-8-22-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYKWECPRLPASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCOC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-oxo-3-(2-phenoxyethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)


![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)
![2-{4-[(3-isopropyl-5-isoxazolyl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B5548821.png)


![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)